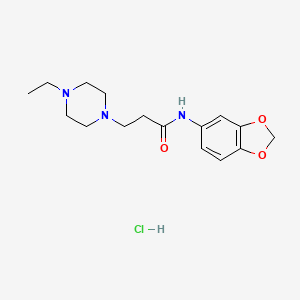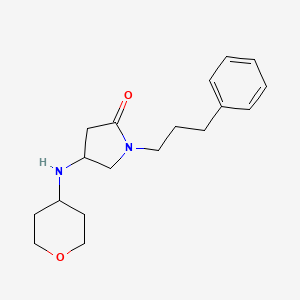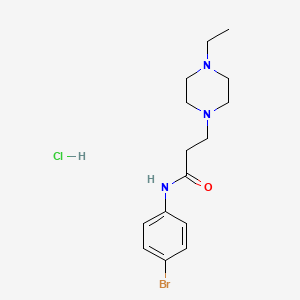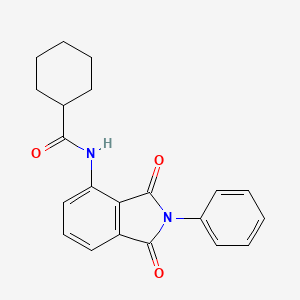![molecular formula C22H27FN2O9S B3947802 1-[(4-fluorophenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine oxalate](/img/structure/B3947802.png)
1-[(4-fluorophenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine oxalate
Übersicht
Beschreibung
1-[(4-fluorophenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine oxalate is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as 'FTBTP' and is a piperazine derivative that exhibits unique biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
FTBTP has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory and anti-tumor properties. In addition, it has been shown to have a significant effect on the central nervous system, making it a potential candidate for the treatment of neurological disorders such as Parkinson's disease. Furthermore, FTBTP has been found to have a role in the regulation of angiogenesis, making it a potential candidate for the treatment of cancer.
Wirkmechanismus
The mechanism of action of FTBTP is not fully understood. However, it has been suggested that it acts as an inhibitor of the protein kinase C (PKC) enzyme. PKC is involved in various cellular processes such as signal transduction and gene expression. Inhibition of PKC by FTBTP has been shown to result in the suppression of inflammatory responses and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
FTBTP has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β. In addition, it has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Furthermore, FTBTP has been found to have a role in the regulation of angiogenesis by inhibiting the activity of vascular endothelial growth factor (VEGF).
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using FTBTP in lab experiments is its potent anti-inflammatory and anti-tumor properties. This makes it a potential candidate for the development of novel therapeutics for a range of diseases. However, one of the limitations of using FTBTP is its relatively low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on FTBTP. One potential avenue of research is the development of more efficient synthesis methods to improve the yield and purity of the final product. Another potential direction is the investigation of the potential of FTBTP in the treatment of neurological disorders such as Parkinson's disease. Furthermore, the role of FTBTP in the regulation of angiogenesis warrants further investigation, as it may have implications for the development of novel anti-cancer therapies.
Conclusion:
In conclusion, 1-[(4-fluorophenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine oxalate is a chemical compound that has significant potential for therapeutic applications. Its potent anti-inflammatory and anti-tumor properties, as well as its role in the regulation of angiogenesis, make it a potential candidate for the development of novel therapeutics for a range of diseases. Further research is needed to fully understand the mechanism of action of FTBTP and its potential applications in the field of medicine.
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O5S.C2H2O4/c1-26-18-13-20(28-3)19(27-2)12-15(18)14-22-8-10-23(11-9-22)29(24,25)17-6-4-16(21)5-7-17;3-1(4)2(5)6/h4-7,12-13H,8-11,14H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFEZEJYPHXGECV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F)OC)OC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN2O9S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 4-(8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoate](/img/structure/B3947720.png)
![methyl 5-[(diisopropylamino)methyl]-2-furoate hydrochloride](/img/structure/B3947723.png)
![5-amino-2-(3-methoxypropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3947727.png)

![1-{3-[(1,3-benzothiazol-2-ylthio)methyl]-4-methoxyphenyl}-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride](/img/structure/B3947739.png)
![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B3947749.png)

![5,6-dichloro-2-[3-methyl-1-(1-piperidinylcarbonyl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3947765.png)

![2-(3-methoxybenzyl)-4-[3-(1H-pyrazol-1-yl)propyl]morpholine](/img/structure/B3947773.png)
![methyl 2-[(4-{3-oxo-3-[(3-pyridinylmethyl)amino]propyl}-1-piperidinyl)carbonyl]benzoate](/img/structure/B3947778.png)

![(3S*,4S*)-1-(4-isobutylbenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol](/img/structure/B3947796.png)
